Z-Trp-OH
CAS No.: 7432-21-5
Cat. No.: VC21542013
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7432-21-5 |
---|---|
Molecular Formula | C19H18N2O4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) |
Standard InChI Key | AHYFYYVVAXRMKB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Chemical Identity and Structure
Z-Trp-OH represents a critical building block in peptide chemistry, featuring a specific molecular architecture that combines the amino acid tryptophan with a protective group.
Basic Identification
Z-Trp-OH is identified by the CAS number 7432-21-5 and possesses the molecular formula C19H18N2O4 . This compound has a molecular weight of approximately 338.36-338.37 g/mol . The structure consists of an L-tryptophan backbone with a benzyloxycarbonyl (Z) group attached to the alpha-amino position, leaving the carboxylic acid unmodified.
Nomenclature Variations
The compound is known by several synonyms in scientific literature:
Synonym | Context of Use |
---|---|
Z-L-Trp-OH | Common laboratory designation |
N-Cbz-L-Tryptophan | Formal chemical nomenclature |
N-Benzyloxycarbonyl-L-tryptophan | IUPAC-aligned naming |
Z-Tryptophan | Abbreviated form |
Cbz-L-Try-OH | Alternative abbreviation |
Physical Properties
The physical characteristics of Z-Trp-OH determine its handling, storage requirements, and applications in research settings.
Appearance and State
Z-Trp-OH exists as a white to light yellow crystalline powder at room temperature . This physical form makes it convenient for precise weighing and manipulation in laboratory settings.
Thermodynamic Properties
Property | Value | Reference |
---|---|---|
Melting Point | 124-127°C (decomposition) | |
Boiling Point | 474.51°C (rough estimate) | |
Density | 1.2855 g/cm³ (estimated) | |
Refractive Index | 1.6140 (estimated) |
Optical Activity
As a derivative of L-tryptophan, Z-Trp-OH exhibits specific optical rotation characteristics that are important for confirming its stereochemical purity:
Measurement Conditions | Specific Rotation Value |
---|---|
[α]20/D (c=3, EtOH) | +2.5° |
[α]20/D (c=3% in acetic acid) | +2.9±0.3° |
[α]20/D (c=5, 1M NaOH) | -7.1° |
The variation in rotation values across different solvents demonstrates the influence of solution environment on the molecule's conformational properties.
Solubility Profile
Z-Trp-OH exhibits selective solubility in organic solvents, which is crucial for its application in synthesis protocols:
Solvent | Solubility |
---|---|
Methanol | 0.1 g/mL, forming clear solution |
Ethanol | Moderately soluble |
Water | Poorly soluble |
DMF | Readily soluble |
DMSO | Readily soluble |
Chemical Properties
The chemical behavior of Z-Trp-OH is defined by its functional groups and their reactivity under various conditions.
Functional Groups
Z-Trp-OH contains several key functional groups that determine its chemical behavior:
-
Carboxylic acid group (-COOH): Located at the C-terminus, provides acidic properties and serves as a reactive site for peptide bond formation
-
Benzyloxycarbonyl group (Z-/Cbz-): Protects the alpha-amino group
-
Indole moiety: Contributes to the compound's aromatic character and potential for π-stacking interactions
Acid-Base Properties
Z-Trp-OH possesses a predicted pKa value of 3.98±0.10 , indicating its acidic character due to the free carboxylic acid group. This property is essential for its participation in acid-base reactions and influences its solubility across different pH ranges.
Stability and Reactivity
The compound requires storage under inert atmosphere at 2-8°C to maintain its integrity . Z-Trp-OH is susceptible to:
-
Oxidation of the indole ring under prolonged exposure to air
-
Hydrolysis of the carbamate (Z/Cbz) group in strongly acidic or basic conditions
-
Racemization under harsh basic conditions
Applications in Peptide Synthesis
Z-Trp-OH serves as a fundamental building block in peptide synthesis, enabling the controlled incorporation of tryptophan residues into peptide sequences.
Protection Strategy
The Z (Cbz) protecting group serves a critical function in preventing unwanted reactions of the amino group during peptide coupling procedures . This orthogonal protection strategy allows for selective deprotection and directional peptide synthesis.
Coupling Reactions
The free carboxylic acid group of Z-Trp-OH can be activated using various coupling reagents (such as DCC, HBTU, or PyBOP) to form peptide bonds with the amino groups of other amino acids or peptides. This reactivity makes it valuable in both solution-phase and solid-phase peptide synthesis protocols.
Deprotection Methods
The Z/Cbz protecting group can be selectively removed under specific conditions:
Method | Conditions | Advantages |
---|---|---|
Catalytic Hydrogenation | H₂, Pd/C, MeOH or EtOAc | Mild, high yield, selective |
Acidolysis | HBr/AcOH or TFA | Rapid, compatible with solution-phase synthesis |
Biological Significance
The biological importance of Z-Trp-OH stems from its relationship to L-tryptophan, an essential amino acid with diverse physiological roles.
Relation to Tryptophan Metabolism
L-Tryptophan serves as a precursor to serotonin, a neurotransmitter involved in mood regulation, sleep cycles, and appetite control . Z-Trp-OH, as a protected form of L-tryptophan, is utilized in research focused on tryptophan metabolism and related neurological processes.
Research Applications
Z-Trp-OH is employed in studies investigating:
-
Tryptophan-containing peptide functions
-
Structure-activity relationships of bioactive peptides
-
Neuroscience research related to serotonergic pathways
-
Protein engineering and modifications
Synthesis Methods
The preparation of Z-Trp-OH involves specific synthetic procedures to selectively protect the amino functionality while preserving the carboxylic acid group.
Standard Synthesis
The most common synthesis route involves the reaction of L-tryptophan with benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions:
-
L-Tryptophan is dissolved in aqueous alkaline solution (typically NaOH)
-
Benzyl chloroformate is added dropwise at controlled temperature (0-5°C)
-
The pH is maintained between 8-9 during addition
-
After completion, acidification yields the crude product
-
Purification is typically achieved through recrystallization
Quality Control
Pure Z-Trp-OH should meet specific analytical standards:
-
HPLC purity: ≥98.5%
-
Consistent with expected 1H NMR spectrum
-
Correct melting point range (124-127°C)
-
Appropriate optical rotation values
Parameter | Recommendation | Rationale |
---|---|---|
Temperature | 2-8°C (refrigeration) | Prevents degradation |
Atmosphere | Inert (nitrogen or argon) | Prevents oxidation |
Container | Tightly sealed | Prevents moisture absorption |
Light Exposure | Protected from light | Prevents photodegradation |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume